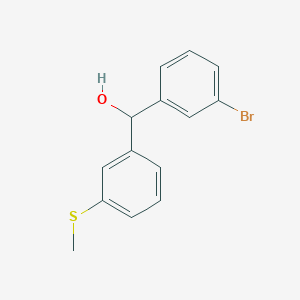

3-Bromo-3'-(methylthio)benzhydrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Antitubulin Agents

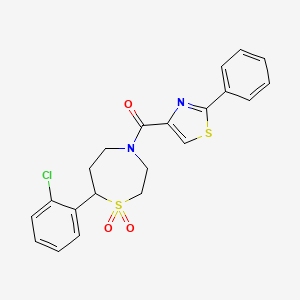

The synthesis of a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, which includes derivatives of 3-Bromo-3'-(methylthio)benzhydrol, has been explored for their potential as antitubulin agents. Through a synthetic sequence involving bromocyclization of methylthio-containing alkynes and palladium-catalyzed couplings, a variety of substituents were introduced to the aromatic rings, enhancing molecular diversity. Among these compounds, one demonstrated submicromolar cytotoxic activity against HCT-116 cell lines, comparable to CA-4, by inhibiting tubulin polymerization Tréguier et al., 2014.

Catalyzed NS Bond Formation

Potassium bromide-catalyzed intramolecular oxidative dehydrogenative cyclization has been developed as a green pathway for synthesizing N-substituted benzo[d]isothiazol-3(2H)-ones, a family of compounds with significant applications. This method demonstrates high functional group tolerance and excellent yield, even on a gram scale Yu et al., 2017.

Antibacterial Bromophenols

The isolation of bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to 3-Bromo-3'-(methylthio)benzhydrol, revealed potent antibacterial activity against several bacterial strains. This research highlights the marine algae's potential as a source for novel antibacterial compounds Xu et al., 2003.

Antioxidant Activity

Naturally occurring bromophenols, structurally akin to 3-Bromo-3'-(methylthio)benzhydrol, were identified from Rhodomela confervoides, exhibiting potent antioxidant activities. These compounds showed significant free radical scavenging activities, suggesting their utility in preventing oxidative deterioration of food and their potential as natural antioxidants Li et al., 2011.

Propiedades

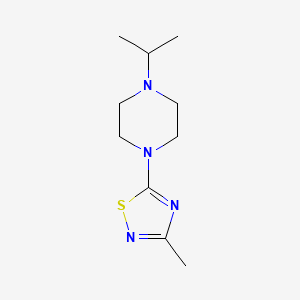

IUPAC Name |

(3-bromophenyl)-(3-methylsulfanylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrOS/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLVZRRTBWUDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-(methylthio)benzhydrol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)

![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)